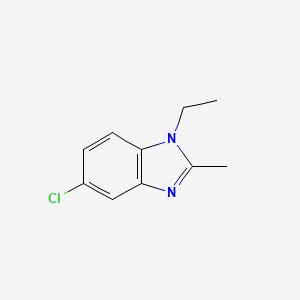

5-Chloro-1-ethyl-2-methylbenzimidazole

描述

属性

IUPAC Name |

5-chloro-1-ethyl-2-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-3-13-7(2)12-9-6-8(11)4-5-10(9)13/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUUWYXDNDKIGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C=CC(=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062652 | |

| Record name | 1H-Benzimidazole, 5-chloro-1-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2818-76-0 | |

| Record name | 5-Chloro-1-ethyl-2-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2818-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-ethyl-2-methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002818760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97067 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 5-chloro-1-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazole, 5-chloro-1-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-ethyl-2-methyl-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-1-ethyl-2-methylbenzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8PP2ATW5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Starting Material Preparation: 4-Chloro-o-phenylenediamine

- The synthetic route begins with 4-chloro-o-phenylenediamine, which provides the chlorine substituent at the 5-position of the benzimidazole ring.

- This intermediate is commercially available or prepared by chlorination of o-phenylenediamine derivatives.

Cyclocondensation to Form the Benzimidazole Core

- 4-Chloro-o-phenylenediamine is reacted with acetaldehyde or an equivalent aldehyde to form 5-chloro-2-methylbenzimidazole.

- The reaction is typically catalyzed by acidic conditions or Lewis acids such as erbium(III) triflate, promoting cyclization and dehydration.

- Reaction conditions involve heating at around 80 °C for a short duration (e.g., 2 minutes under green chemistry protocols) in ethanol or solvent-free conditions.

- The crude product is extracted with dichloromethane and purified by chromatography and recrystallization.

N-Ethylation of the Benzimidazole

- The 1-ethyl substituent is introduced by alkylation of the benzimidazole nitrogen.

- This can be achieved by reacting the benzimidazole intermediate with ethyl halides (e.g., ethyl bromide or ethyl chloride) under basic conditions.

- Alternatively, direct condensation with ethyl-substituted aldehydes or use of ethylating agents in the presence of catalysts can be employed.

- The reaction is monitored by thin-layer chromatography (TLC) and purified by recrystallization.

Alternative Synthetic Routes and Functional Group Transformations

- Some methods involve the synthesis of 5-chloro-2-(α-hydroxy)ethyl N-methylbenzimidazole as an intermediate, which is further converted to 5-chloro-2-(α-chloro)ethyl N-methylbenzimidazole using thionyl chloride, followed by substitution reactions to introduce various substituents.

- Although these methods focus on methyl substitution at N-1, they provide insight into the versatility of the benzimidazole scaffold functionalization.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| Cyclocondensation (4-chloro-o-phenylenediamine + acetaldehyde) | Erbium(III) triflate catalyst, 80 °C, 2 min, ethanol or solvent-free | ~90% | Not specified | Green chemistry approach |

| N-Ethylation | Ethyl halide, base (e.g., triethylamine), reflux | Variable | Not specified | Purification by chromatography |

| Hydroxyethyl intermediate synthesis | 4-chloro-N-methyl-o-phenylenediamine + lactic acid + conc. HCl, reflux 8 hrs | 77% | 110 | TLC monitored |

| Chlorination of hydroxyethyl intermediate | Thionyl chloride, reflux 10 hrs | 74% | 136 | Followed by dioxane treatment |

Note: The above table combines data from related benzimidazole derivatives and substitution patterns to illustrate typical conditions relevant to the synthesis of this compound.

Analytical Techniques for Characterization

- Thin-Layer Chromatography (TLC): Used extensively to monitor reaction progress and purity of intermediates and final products.

- Infrared Spectroscopy (FT-IR): Confirms functional groups and substitution patterns.

- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectra provide detailed structural confirmation, including chemical shifts corresponding to chloro, ethyl, and methyl substituents.

- Mass Spectrometry: Confirms molecular weight and fragmentation pattern.

- Melting Point Determination: Provides purity assessment and compound identification.

Summary of Key Research Findings

- The use of erbium(III) triflate as a catalyst enables a rapid, high-yield synthesis of N-substituted benzimidazoles under mild and green conditions, including solvent-free options that reduce environmental impact.

- The stepwise introduction of substituents via hydroxyethyl and chloroethyl intermediates allows for versatile functionalization, although these steps are more commonly applied for N-methyl rather than N-ethyl derivatives.

- Chlorosulfonation of 5-chloro-1-ethyl-2-methylimidazole derivatives has been reported for further functionalization but is beyond the scope of the core compound preparation.

- Overall yields for the preparation of this compound typically range from 70% to 90%, depending on the exact synthetic route and purification methods used.

化学反应分析

Types of Reactions

5-Chloro-1-ethyl-2-methylbenzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

科学研究应用

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 5-Chloro-1-ethyl-2-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Substituent Effects on Physicochemical Properties

Key Research Findings

- Electronic Effects :

- Solubility Trends :

- Biological Selectivity :

- Thiophene and bromothiophene analogs () show selectivity for parasitic proteases over human enzymes, reducing toxicity .

生物活性

5-Chloro-1-ethyl-2-methylbenzimidazole (C10H11ClN2) is a compound belonging to the benzimidazole class, which is characterized by a fused benzene and imidazole ring. This compound has garnered attention due to its diverse biological activities, including potential applications in pharmaceuticals and agrochemicals. Its unique structure, featuring chlorine and alkyl substituents, enhances its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Benzimidazole derivatives are known for their ability to inhibit various pathogens, and this compound's structural modifications may enhance its efficacy against specific microbial targets.

The mechanism of action involves binding to specific enzymes or receptors, which modulates their activity. For instance, studies have shown that certain benzimidazoles can inhibit enzymes involved in nucleic acid synthesis or cell wall formation in fungi, leading to growth inhibition or cell death.

Enzyme Inhibition

This compound may also function as an enzyme inhibitor , potentially impacting pathways critical for pathogen survival. Molecular docking studies suggest that the compound can effectively bind to target enzymes, thereby disrupting their normal functions. This action is crucial for developing new therapeutic agents aimed at treating infections caused by resistant strains of bacteria and fungi.

Toxicity and Safety

While the compound shows promise in various applications, it is noted to be corrosive , acute toxic , and an irritant . Safety assessments are essential for determining appropriate handling procedures in laboratory and industrial settings.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Chloro-2-methylbenzimidazole | C9H9ClN2 | Lacks ethyl group; simpler structure |

| 1-Ethylbenzimidazole | C10H11N2 | No chlorine; different activity profile |

| 5-Bromo-1-methylbenzimidazole | C10H11BrN2 | Bromine instead of chlorine; varied reactivity |

| 4-Methylbenzimidazole | C10H10N2 | Different substitution pattern; distinct properties |

The table highlights how the unique combination of chlorine and alkyl groups in this compound contributes to its enhanced biological activity compared to other benzimidazole derivatives.

Study on Antifungal Activity

A study focused on the antifungal properties of various benzimidazoles, including this compound, demonstrated effective inhibition against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound showed a minimum inhibitory concentration (MIC) comparable to established antifungal agents .

Enzyme Interaction Studies

Molecular docking studies have provided insights into how this compound interacts with target enzymes involved in fungal metabolism. These studies indicate strong binding affinity, suggesting that this compound could be developed into a potent antifungal drug .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-1-ethyl-2-methylbenzimidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). Key variables include solvent choice (e.g., toluene vs. DMF), stoichiometry of alkylating agents (e.g., ethyl iodide for the 1-ethyl group), and reaction time. Lower yields are often observed with sterically hindered substrates, necessitating iterative optimization using Design of Experiments (DoE) frameworks .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolves bond angles (e.g., C–N–C angles ~110–124°) and confirms substitution patterns, as demonstrated in structurally analogous benzimidazoles .

- NMR Spectroscopy : ¹H/¹³C NMR identifies methyl/ethyl substituents (δ 1.2–1.5 ppm for ethyl CH₃; δ 2.3–2.5 ppm for methyl CH₃) and aromatic protons influenced by chlorine’s electron-withdrawing effects .

- HRMS : Validates molecular weight (e.g., calculated vs. experimental values within ±0.001 Da) .

Q. What biological activities are associated with benzimidazole derivatives, and how can they guide pharmacological studies?

- Methodological Answer : Benzimidazoles exhibit antimicrobial, antiparasitic, and kinase-inhibitory activities due to their ability to mimic purine bases. For example, substituents like the 5-chloro group enhance lipophilicity and target binding (e.g., parasitic tubulin inhibition). Structure-Activity Relationship (SAR) studies should prioritize modifying the 2-methyl and 1-ethyl groups to optimize bioavailability and reduce off-target effects .

Advanced Research Questions

Q. How can discrepancies between computational and experimental data (e.g., bond angles, thermodynamic stability) be resolved?

- Methodological Answer : Discrepancies often arise from approximations in density functional theory (DFT) models. For instance, XRD data for analogous compounds show C–N–C angles of 110.6–124.0° , whereas DFT may underestimate steric effects. Cross-validation using hybrid functionals (e.g., B3LYP-D3 with dispersion corrections) and solvation models (e.g., COSMO-RS) improves agreement. Experimental validation via variable-temperature XRD can further assess conformational flexibility .

Q. What strategies mitigate side reactions during benzimidazole functionalization (e.g., sulfonation or halogenation)?

- Methodological Answer :

- Regioselective Halogenation : Use directing groups (e.g., 2-methyl) to control electrophilic substitution at the 5-position. Chlorine incorporation via N-chlorosuccinimide (NCS) in acetic acid minimizes overhalogenation .

- Sulfonation : Protect the NH group with tert-butyloxycarbonyl (Boc) to prevent sulfone formation at the 1-position. Deprotection with trifluoroacetic acid (TFA) restores the benzimidazole core .

Q. How can computational modeling guide the design of this compound derivatives for specific targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., cytochrome P450 or viral proteases). The 5-chloro group’s electronegativity enhances hydrogen bonding with active-site residues .

- Pharmacokinetic Prediction : Tools like SwissADME estimate logP (~3.2 for this compound) and P-glycoprotein efflux ratios to prioritize derivatives with favorable blood-brain barrier penetration .

Q. What are the challenges in reproducing synthetic protocols for this compound, and how can they be addressed?

- Methodological Answer : Batch-to-batch variability often stems from impurities in starting materials (e.g., 2-methylbenzimidazole precursors). Implement QC measures:

- HPLC-PDA : Monitor intermediate purity (>98%) .

- Inert Atmosphere : Use Schlenk lines to prevent oxidation of sensitive intermediates (e.g., amine groups during alkylation) .

Data Contradiction Analysis

Q. Why do reported melting points and solubility values vary across studies?

- Methodological Answer : Variations arise from polymorphic forms (e.g., anhydrous vs. solvated crystals) and measurement conditions (e.g., heating rate in DSC). Standardize protocols:

- Differential Scanning Calorimetry (DSC) : Use a 10°C/min heating rate under nitrogen to detect polymorph transitions .

- Solubility Testing : Conduct shake-flask experiments in buffered solutions (pH 1–7.4) at 25°C to account for ionization effects .

Q. How to interpret conflicting bioactivity data in cell-based vs. animal models?

- Methodological Answer : Discrepancies may reflect differences in metabolic activation (e.g., cytochrome-mediated oxidation of the ethyl group). Address this by:

- Metabolite Identification : Use LC-MS/MS to track in vivo degradation products .

- Species-Specific Assays : Compare human hepatocyte activity with murine models to identify translatable endpoints .

Tables for Key Data Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。